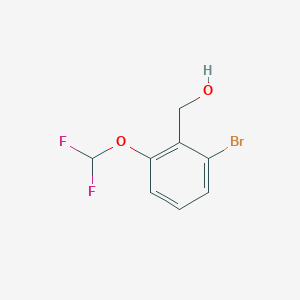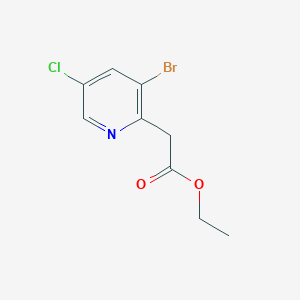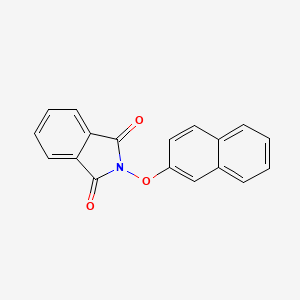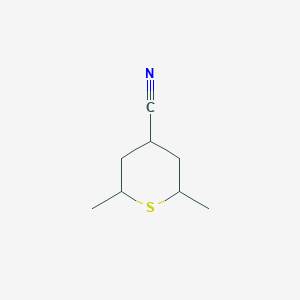
(2-Bromo-6-(difluoromethoxy)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-6-(difluoromethoxy)phenyl)methanol is an organic compound with the molecular formula C8H7BrF2O2 It is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a phenyl ring, along with a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-(difluoromethoxy)phenyl)methanol typically involves the bromination of a difluoromethoxy-substituted phenylmethanol precursor. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure controlled bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: (2-Bromo-6-(difluoromethoxy)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products:
Oxidation: Formation of (2-Bromo-6-(difluoromethoxy)phenyl)aldehyde or (2-Bromo-6-(difluoromethoxy)phenyl)carboxylic acid.
Reduction: Formation of (2-Bromo-6-(difluoromethoxy)phenyl)methane.
Substitution: Formation of various substituted phenylmethanol derivatives.
Aplicaciones Científicas De Investigación
(2-Bromo-6-(difluoromethoxy)phenyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2-Bromo-6-(difluoromethoxy)phenyl)methanol is largely dependent on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards molecular targets, making it a valuable compound in drug discovery and development.
Comparación Con Compuestos Similares
(2-Bromo-6-(difluoromethoxy)phenyl)hydrazine hydrochloride: Similar in structure but contains a hydrazine group instead of a hydroxymethyl group.
(2-Bromo-6-(difluoromethoxy)phenyl)methane: Lacks the hydroxyl group present in (2-Bromo-6-(difluoromethoxy)phenyl)methanol.
Uniqueness: this compound is unique due to the combination of bromine, fluorine, and methoxy groups attached to the phenyl ring, along with the hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H7BrF2O2 |
|---|---|
Peso molecular |
253.04 g/mol |
Nombre IUPAC |
[2-bromo-6-(difluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C8H7BrF2O2/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-3,8,12H,4H2 |
Clave InChI |
KBEKUTUKFFRVHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)CO)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13036124.png)



![6-Bromo-4-chloro-2-methylbenzo[D]thiazol-5-amine](/img/structure/B13036139.png)
![2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13036149.png)
![(6E)-6-(1-hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13036158.png)
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13036163.png)

![N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide](/img/structure/B13036177.png)
![(R)-N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13036180.png)
![7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B13036186.png)

